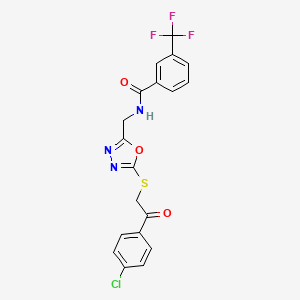

![molecular formula C24H23ClN2O3 B2920361 2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate CAS No. 338963-27-2](/img/structure/B2920361.png)

2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

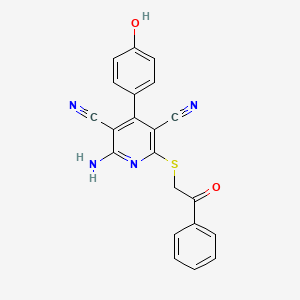

The compound “2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate” is a chemical compound with a complex structure . It is part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, boiling point, density, molecular formula, and molecular weight . Unfortunately, the specific physical and chemical properties for this compound are not provided in the search results.Applications De Recherche Scientifique

Allosteric Modifiers of Hemoglobin

Research has shown that compounds structurally related to "2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate" can act as allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin A, which could be significant in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, blood substitutes, etc. (Randad et al., 1991).

Generation and Reactivity of the 4-Aminophenyl Cation

Another study focuses on the photolysis of 4-chloroaniline and its derivatives, demonstrating efficient photoheterolysis in polar media. This process leads to the formation of the 4-aminophenyl cation, which exhibits unique reactivity, potentially useful in synthesizing new organic compounds through electrophilic substitution reactions. (Guizzardi et al., 2001).

Aminocarbonylation Reactions

A study by Müller et al. (2005) utilized amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, leading to the synthesis of 2-oxo-carboxamide type derivatives. This process highlights the compound's role in facilitating complex organic synthesis, leading to potentially bioactive molecules or intermediates for further chemical transformations. (Müller et al., 2005).

Carbonylation of Nitrobenzene

In the context of carbonylation reactions, a study demonstrated the use of palladium–phenanthroline catalyzed carbonylation of nitrobenzene to methyl phenylcarbamate, with anthranilic acid enhancing the reaction's efficiency. This work underscores the potential of "2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate" and related compounds in catalysis and organic synthesis, particularly in the production of carbamates. (Gasperini et al., 2003).

Herbicide-Derived Chloroazobenzene Residues

Research into the chloroaniline moieties of phenylamide herbicides reveals their microbial transformation into stable chloroazobenzene residues, with significant implications for understanding herbicide behavior and degradation in the environment. (Bordeleau et al., 1972).

Safety and Hazards

Propriétés

IUPAC Name |

[2-[(4-chlorophenyl)carbamoylamino]-3-phenylpropyl] 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O3/c1-17-6-5-9-19(14-17)23(28)30-16-22(15-18-7-3-2-4-8-18)27-24(29)26-21-12-10-20(25)11-13-21/h2-14,22H,15-16H2,1H3,(H2,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRJYCRBPQEVBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCC(CC2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2920281.png)

![2-(naphthalen-1-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2920284.png)

![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)

![N-(4-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2920291.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2920295.png)

![7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920298.png)

![N-(4-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2920300.png)